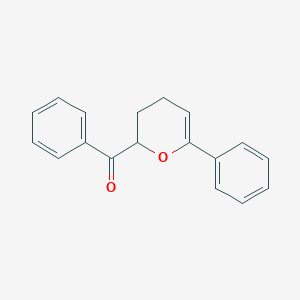
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate is a chemical compound with the molecular formula C₇H₁₂Cl₃O₅P It is known for its unique structure, which includes a phosphate group, a trichloromethyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate typically involves the reaction of dimethyl phosphate with 1,1,1-trichloro-2-methyl-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the trichloromethyl group with various nucleophiles.
Aplicaciones Científicas De Investigación
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the trichloromethyl group can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl phosphate: Lacks the trichloromethyl and ketone groups, making it less reactive.
1,1,1-Trichloro-2-methyl-2-propanol: Contains the trichloromethyl group but lacks the phosphate and ketone groups.
Methyl 3,3,3-trichloropropionate: Similar trichloromethyl group but different functional groups.
Uniqueness
Dimethyl 1,1,1-trichloro-2-methyl-3-oxobutan-2-yl phosphate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the phosphate and trichloromethyl groups allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
5155-86-2 |
|---|---|
Fórmula molecular |
C7H12Cl3O5P |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
dimethyl (1,1,1-trichloro-2-methyl-3-oxobutan-2-yl) phosphate |
InChI |
InChI=1S/C7H12Cl3O5P/c1-5(11)6(2,7(8,9)10)15-16(12,13-3)14-4/h1-4H3 |
Clave InChI |
SNFGQLSLQMSTFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C(Cl)(Cl)Cl)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)

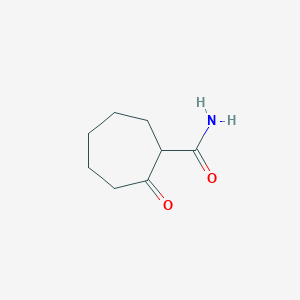
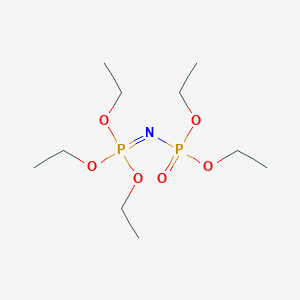
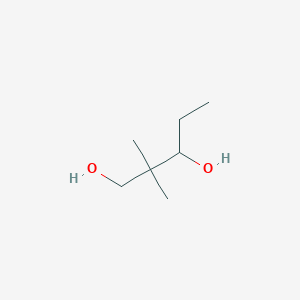
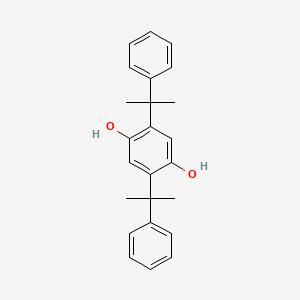
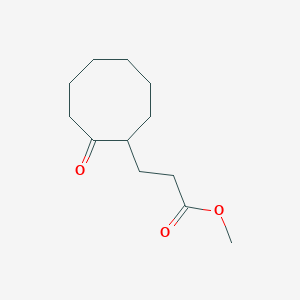
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
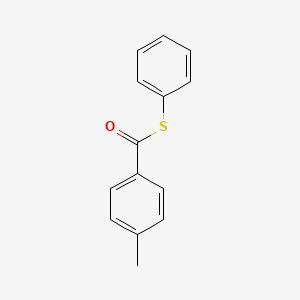
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

